4-bromo-7-fluoro-1H-indole-2-carboxylic acid is a heterocyclic aromatic compound belonging to the indole family, characterized by the presence of bromine and fluorine substituents. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development. The compound is identified by its Chemical Abstracts Service number 383133-60-6 and is recognized for its enhanced reactivity due to the halogen substitutions, which can influence both its chemical behavior and biological interactions.
4-bromo-7-fluoro-1H-indole-2-carboxylic acid is synthesized from indole derivatives through specific halogenation processes. It falls under the category of indole derivatives, which are widely studied for various pharmacological properties including antiviral, anticancer, and antimicrobial activities. Its classification as a carboxylic acid further underscores its relevance in organic synthesis and medicinal chemistry.
The synthesis of 4-bromo-7-fluoro-1H-indole-2-carboxylic acid typically involves electrophilic substitution reactions where indole derivatives are treated with bromine and fluorine reagents under controlled conditions.
The molecular structure of 4-bromo-7-fluoro-1H-indole-2-carboxylic acid can be represented as follows:
The compound features an indole ring system with a carboxylic acid functional group at position 2, a bromine atom at position 4, and a fluorine atom at position 7. The presence of these substituents significantly affects both the electronic properties of the molecule and its steric configuration, which in turn influences its reactivity and biological activity.
4-bromo-7-fluoro-1H-indole-2-carboxylic acid is capable of undergoing various chemical reactions due to its functional groups.
The mechanism of action for 4-bromo-7-fluoro-1H-indole-2-carboxylic acid primarily relates to its interactions at the molecular level within biological systems.
4-bromo-7-fluoro-1H-indole-2-carboxylic acid has several significant applications:
The strategic optimization of halogen substituents in 4-bromo-7-fluoro-1H-indole-2-carboxylic acid leverages bioisosteric replacement to enhance pharmacological properties while preserving target binding affinity. This compound (Molecular Formula: C₉H₅BrFNO₂; CID: 103863076) features a bromine atom at the C4 position and fluorine at C7, both critical for electronic and steric interactions with biological targets [2] [5]. Bioisosteres—atoms or groups with similar physicochemical properties—enable mitigation of metabolic liabilities or optimization of steric bulk. Key approaches include:
Table 1: Bioisosteric Replacements for Halogen Optimization in Indole Derivatives
Original Group | Bioisostere | Key Properties | Effect on Binding |
---|---|---|---|
Bromine | Iodine | Larger steric bulk (1.98 Å) | Enhanced hydrophobic filling |
Bromine | Ethynyl | Linear geometry; moderate hydrophobicity | ~13-fold affinity loss in p53 models |
Bromine | Cyclopropyl | Similar sterics; improved metabolic stability | Retained activity in fluoroquinolones |
Hydrogen | Deuterium | Reduced metabolic cleavage | Increased AUC (e.g., 13% in rat models) |
These strategies balance steric occupancy, electronic effects, and metabolic resilience, enabling precise optimization of the indole core [3] [6].
Computational docking elucidates the binding interactions of 4-bromo-7-fluoro-1H-indole-2-carboxylic acid derivatives with viral integrase enzymes, particularly HIV-1 integrase. The catalytic core domain (CCD) of HIV-1 integrase features a flexible loop (residues 140–152) and a Mg²⁺-dependent DDE motif (Asp64, Asp116, Glu152), crucial for strand-transfer inhibition [7] [10]. Key insights from docking simulations include:
Docking-based 3D-QSAR models reveal that electron-withdrawing substituents at C4/C7 augment ligand fitness scores (GOLD scores: 65–85), correlating with strand-transfer IC₅₀ values (R² = 0.78) [7]. Rigid-body docking using the DOT algorithm further predicts that bromine optimizes van der Waals contacts with Pro142, a residue critical for viral DNA binding [4].
Hybridization of the 4-bromo-7-fluoro-1H-indole-2-carboxylic acid scaffold with pharmacophores from established INSTIs enhances target engagement breadth and mitigates resistance. Indole’s structural versatility enables fusion with diketo acids, pyrimidinones, and tricyclic systems [1] [8]:
Table 2: Hybrid Scaffold Strategies for Enhanced Integrase Inhibition
Hybrid Pharmacophore | Synthetic Approach | Biological Advantage | Potency Enhancement |
---|---|---|---|
β-Keto acid/enol | Amide coupling at C2 | Dual Mg²⁺ chelation | 5-fold vs. wild-type HIV-1 integrase |
Oxazolopyridine (tricyclic) | Ring fusion at N1-C2 | Enhanced DNA intercalation | MIC₉₀ = 0.25 μg/mL (S. aureus) |
Pyrimidinone | Suzuki coupling at C4 | Resistance mitigation (E92Q mutant) | IC₅₀ < 0.1 μM |
Trimethylsilyl (C4 bioisostere) | Sonogashira cross-coupling | log P reduction (Δ = -0.8); improved solubility | Retained INSTI activity |
Scaffold hybridization thus leverages the indole core’s synthetic flexibility to integrate complementary binding motifs, broadening applications against viral and bacterial targets [1] [8] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1